Enhanced Calculated Lipophilicity (cLogP) Compared to N-(Cyclohexylmethyl) and N-Cyclopentyl Analogs
The target compound's calculated partition coefficient (cLogP) is estimated at ~4.0, which is approximately 0.5–0.8 log units higher than that of the corresponding N-(cyclohexylmethyl) analog (cLogP ~3.2) and the N-cyclopentyl analog (cLogP ~3.5) [1]. This increase in lipophilicity, driven by the seven-membered cycloheptyl ring, can be a critical differentiator when optimizing for membrane permeability or CNS penetration in neurological target-based assays.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.0 |
| Comparator Or Baseline | N-(cyclohexylmethyl) analog: cLogP ≈ 3.2; N-cyclopentyl analog: cLogP ≈ 3.5 |
| Quantified Difference | Target is 0.5–0.8 log units higher |
| Conditions | In silico prediction (ALOGPS 2.1 / ChemAxon consensus model) |
Why This Matters
Higher cLogP can enhance passive membrane permeability, a key parameter for selecting tool compounds intended for intracellular target engagement or CNS applications where analogs with lower logP may fail to achieve adequate exposure.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. cLogP prediction for N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide and related analogs. View Source
